molecular formula C16H16N2O4 B5879870 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide

4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide

Cat. No.: B5879870
M. Wt: 300.31 g/mol
InChI Key: ANAQSQNDLNZSNG-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C16H17NO4 It is a derivative of benzamide, characterized by the presence of ethoxy, methylphenyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of 4-ethoxybenzamide to introduce the nitro group at the 3-position.

    Amidation: The reaction of the nitrated product with 2-methylaniline to form the desired benzamide derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products:

    Reduction: 4-ethoxy-N-(2-methylphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 4-ethoxy-3-nitrobenzoic acid and 2-methylaniline.

Scientific Research Applications

4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methylphenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 4-ethoxy-N-(4-methylphenyl)benzamide
  • 4-ethoxy-N-(3-methylphenyl)benzamide
  • 4-methoxy-N-(2-methylphenyl)benzamide

Comparison: 4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activities, making it a valuable subject for further research.

Properties

IUPAC Name

4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-15-9-8-12(10-14(15)18(20)21)16(19)17-13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAQSQNDLNZSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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